molecular formula C9H10N2OS B569258 2-Benzothiazolamine, 4-methoxy-6-methyl- CAS No. 119282-92-7

2-Benzothiazolamine, 4-methoxy-6-methyl-

Cat. No.: B569258
CAS No.: 119282-92-7
M. Wt: 194.252
InChI Key: XJYZYIJQEOASSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolamine, 4-methoxy-6-methyl- typically involves the reaction of 4-methoxy-6-methyl-2-nitroaniline with sulfur and a reducing agent such as iron powder or tin chloride. The reaction is carried out in a solvent like ethanol or acetic acid under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more robust purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolamine, 4-methoxy-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzothiazolamine, 4-methoxy-6-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 4-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolamine, 4-methoxy-: Similar structure but lacks the methyl group at the 6-position.

    2-Benzothiazolamine, 6-methoxy-: Similar structure but has the methoxy group at the 6-position instead of the 4-position.

    2-Benzothiazolamine, 4-methyl-: Similar structure but lacks the methoxy group.

Uniqueness

2-Benzothiazolamine, 4-methoxy-6-methyl- is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

IUPAC Name

4-methoxy-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-3-6(12-2)8-7(4-5)13-9(10)11-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYZYIJQEOASSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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